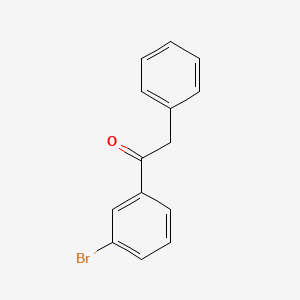

3'-Bromo-2-Phenylacetophenone

Description

4'-Bromo-2-phenylacetophenone (CAS: 2001-29-8) is an aromatic ketone with the molecular formula C₁₄H₁₁BrO. It is also known as 4-bromodeoxybenzoin or benzyl 4-bromophenyl ketone. The compound features a bromine substituent at the para position of one phenyl ring and a ketone group bridging two aromatic systems (Figure 1).

Properties

IUPAC Name |

1-(3-bromophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJKIFAZROQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373731 | |

| Record name | 3'-Bromo-2-Phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40396-53-0 | |

| Record name | 3'-Bromo-2-Phenylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3'-Bromo-2-Phenylacetophenone (CAS No. 40396-53-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C15H13BrO

Molecular Weight : 303.17 g/mol

Structure : The compound features a bromine atom at the 3' position of the phenyl ring attached to an acetophenone moiety, influencing its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Antitumor Properties : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Recent studies have indicated that this compound possesses notable antimicrobial properties. It has been tested against multiple bacterial strains, showing varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | High |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : Similar to other acetophenone derivatives, it may interfere with bacterial ribosomal function, leading to reduced protein synthesis.

- Disruption of Cell Membrane Integrity : The compound can alter the permeability of bacterial membranes, causing cell lysis.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokine production, thus reducing inflammation.

Antitumor Properties

Research has shown that this compound can inhibit the proliferation of various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 35 | - |

| 100 | 10 | 45 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting significant antitumor potential.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity against resistant strains of bacteria. The results showed that the compound effectively inhibited growth in Staphylococcus aureus and Klebsiella pneumoniae, supporting its use as a potential antimicrobial agent in clinical settings.

-

Cancer Cell Proliferation Inhibition :

- In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in viability of MCF-7 cells, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Key Characteristics:

- Structure : Two phenyl rings connected via a ketone group, with bromine at the 4' position of one ring .

- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs, halogen substitution, or functional group variations:

2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)

- Structure: Bromine at the ortho position of the acetophenone moiety and a methoxy group at the para position of the adjacent phenyl ring.

- Molecular Formula : C₉H₉BrO₂.

- Key Differences :

2-Chlorophenyl Benzyl Ketone (CAS: 72867-72-2)

- Structure : Chlorine substituent at the ortho position of the phenyl ring.

- Molecular Formula : C₁₄H₁₁ClO.

- Uses: Similar intermediate roles, but chlorine’s lower steric hindrance may favor certain synthetic pathways .

3'-Acetamido-2-Bromoacetophenone (CAS: N/A)

- Structure : Bromine at the ortho position and an acetamido (-NHCOCH₃) group at the meta position.

- Molecular Formula: C₁₀H₁₀BrNO₂ (estimated).

- Uses: Likely employed in medicinal chemistry for targeted drug design due to its dual functional groups .

Table 1: Comparative Analysis of 4'-Bromo-2-Phenylacetophenone and Analogs

Discussion of Structural and Functional Impacts

Halogen Effects

- Bromine vs. Chlorine : Bromine’s larger size and higher polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine .

- Positional Influence: Para-substituted bromine (as in 4'-bromo-2-phenylacetophenone) offers steric accessibility for reactions, whereas ortho-substituted halogens (e.g., 2-bromo-4'-methoxyacetophenone) may hinder certain transformations .

Functional Group Modifications

Reactivity Trends

- Electron-Withdrawing vs. Donating Groups : Bromine and chlorine withdraw electron density, activating the ring for electrophilic attacks. Methoxy groups donate electrons, directing reactions to specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.